[(4-Butoxy-3-methylphenyl)sulfonyl]indoline
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Overview
Description
[(4-Butoxy-3-methylphenyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to an indoline ring, which is further substituted with a butoxy and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl]indoline typically involves multi-step organic reactions. One common method starts with the sulfonylation of 4-butoxy-3-methylphenylamine using sulfonyl chloride under basic conditions. This intermediate is then subjected to cyclization with indoline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxy-3-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(4-Butoxy-3-methylphenyl)sulfonyl]indoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
[(4-Butoxy-3-methylphenyl)sulfonyl]indoline can be compared with other sulfonyl-indoline derivatives:
[(4-Methoxyphenyl)sulfonyl]indoline: Similar structure but with a methoxy group instead of a butoxy group.
[(4-Ethoxyphenyl)sulfonyl]indoline: Contains an ethoxy group, leading to different chemical properties.
[(4-Propoxyphenyl)sulfonyl]indoline: Features a propoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO3S/c1-3-4-13-23-19-10-9-17(14-15(19)2)24(21,22)20-12-11-16-7-5-6-8-18(16)20/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
NOOIXIKUBOAVEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
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